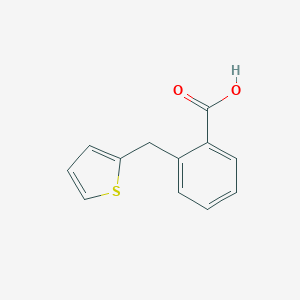

2-Thiophen-2-ylmethyl-benzoic acid

描述

2-Thiophen-2-ylmethyl-benzoic acid is a useful research compound. Its molecular formula is C12H10O2S and its molecular weight is 218.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241141. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of 2-(thiophen-2-ylmethyl)benzoic acid is the reaction between carboxylic acids and amines . This compound acts as a highly active catalyst for direct amidation at room temperature for a large range of substrates .

Mode of Action

2-(thiophen-2-ylmethyl)benzoic acid interacts with its targets by facilitating the direct amidation between carboxylic acids and amines . This interaction results in the formation of amides, which are crucial components in a wide range of biochemical processes .

Biochemical Pathways

The compound affects the biochemical pathway of amide synthesis. It catalyzes the direct amidation between carboxylic acids and amines, leading to the formation of amides . The downstream effects of this pathway include the synthesis of proteins, as amides are integral parts of amino acids, the building blocks of proteins.

Result of Action

The molecular and cellular effects of 2-(thiophen-2-ylmethyl)benzoic acid’s action primarily involve the formation of amides. This can impact various biological processes, as amides play a crucial role in the structure and function of proteins .

生化分析

Biochemical Properties

The role of 2-(Thiophen-2-ylmethyl)benzoic acid in biochemical reactions is primarily as a catalyst for direct amidation between carboxylic acids and amines . This compound can interact with a wide range of substrates, including aliphatic, α-hydroxyl, aromatic, and heteroaromatic acids, as well as primary, secondary, heterocyclic, and even functionalized amines . The nature of these interactions involves the compound facilitating the reaction between the carboxylic acid and amine to form an amide .

Molecular Mechanism

The molecular mechanism of 2-(Thiophen-2-ylmethyl)benzoic acid involves its role as a catalyst in the amidation process. It is suggested that the compound may facilitate the formation of an acylborate intermediate, which then reacts with the amine to form the amide . This process involves binding interactions with the carboxylic acid and amine substrates, potentially leading to changes in their reactivity and subsequent gene expression.

Metabolic Pathways

It is known that thiophene derivatives can be synthesized through various methods, including the Gewald reaction, the Paal–Knorr reaction, and the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester .

生物活性

2-Thiophen-2-ylmethyl-benzoic acid, also known as 2-(thiophen-2-ylmethyl)benzoic acid, is an organic compound characterized by a thiophene ring linked to a benzoic acid moiety. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₀O₂S. The structure consists of a thiophene ring attached via a methyl linkage to a benzoic acid group. This unique structural feature contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It has been shown to modulate enzyme activities and interfere with cellular signaling pathways. Notably, it may act as an inhibitor of cyclooxygenase (COX) enzymes involved in inflammatory processes, thereby reducing inflammation and pain. Additionally, the compound's ability to influence protein degradation pathways such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) has been explored in recent studies .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, potentially making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models. This activity positions it as a potential therapeutic agent for inflammatory diseases.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2. In a study involving lymphoma cell lines, the compound demonstrated potent cytotoxic effects, suggesting its utility in cancer treatment .

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Anticancer | Induces apoptosis in cancer cells |

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various benzoic acid derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Anti-inflammatory Mechanism : In a cellular model of inflammation, treatment with this compound resulted in a marked decrease in interleukin-6 (IL-6) levels, demonstrating its potential as an anti-inflammatory agent.

- Cytotoxicity in Cancer Cells : In vitro assays showed that this compound reduced cell viability in A2058 melanoma cells by over 70% at a concentration of 10 µM after 48 hours of treatment .

属性

IUPAC Name |

2-(thiophen-2-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c13-12(14)11-6-2-1-4-9(11)8-10-5-3-7-15-10/h1-7H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPADQOOYORSPFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311316 | |

| Record name | 2-Thiophen-2-ylmethyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62636-87-7 | |

| Record name | NSC241141 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiophen-2-ylmethyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the research paper "Reductive Cleavage of Phthalides with Iodotrimethylsilane" in the context of 2-(2-thienylmethyl)benzoic acid?

A1: The research paper [] outlines a novel method for synthesizing 2-(2-thienylmethyl)benzoic acid. The researchers successfully demonstrate the reductive cleavage of a specific 3-arylphthalide (containing a thiophene ring) using iodotrimethylsilane, yielding 2-(2-thienylmethyl)benzoic acid as one of the products. This method offers a potentially valuable pathway for obtaining this specific compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。